molecular formula C6H11ClN2 B2681353 2-(3-Aminocyclobutyl)acetonitrile;hydrochloride CAS No. 2361634-69-5

2-(3-Aminocyclobutyl)acetonitrile;hydrochloride

Cat. No.: B2681353
CAS No.: 2361634-69-5
M. Wt: 146.62
InChI Key: KTSPCXSHARVFSB-UHFFFAOYSA-N
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Description

2-(3-Aminocyclobutyl)acetonitrile hydrochloride is a cyclobutane-derived compound featuring a nitrile group and a primary amine functional group, stabilized as a hydrochloride salt. Its molecular formula is C₆H₁₁ClN₂, with a molecular weight of 165.62 g/mol . The compound exists in stereoisomeric forms, including cis- and trans-configurations, as indicated by synonyms such as cis-(3-aminocyclobutyl)acetic acid hydrochloride and trans-(3-aminocyclobutyl)acetic acid HCl . It is a hygroscopic crystalline solid with a decomposition temperature near 165°C, typical of hydrochlorides . This compound is utilized as a building block in pharmaceutical synthesis, particularly in developing inhibitors or modulators targeting enzymes like arginase or parasitic proteins .

Properties

IUPAC Name

2-(3-aminocyclobutyl)acetonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2.ClH/c7-2-1-5-3-6(8)4-5;/h5-6H,1,3-4,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSPCXSHARVFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)CC#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361634-69-5
Record name 2-(3-aminocyclobutyl)acetonitrile hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminocyclobutyl)acetonitrile;hydrochloride typically involves the reaction of 3-aminocyclobutanecarboxylic acid with a suitable nitrile source under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the nitrile group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable purification techniques.

Chemical Reactions Analysis

Hydrolysis Reactions

The nitrile group undergoes hydrolysis under acidic or basic conditions to yield carboxamides or carboxylic acids.

Conditions Reagents Product Yield Source
Acidic hydrolysis (HCl, H₂O)Concentrated HCl, heat2-(3-Aminocyclobutyl)acetamide hydrochloride~80%
Basic hydrolysis (NaOH, H₂O)Aqueous NaOH, reflux2-(3-Aminocyclobutyl)acetic acid~65%

Mechanistic Insight :

  • Acidic conditions promote partial hydrolysis to the amide intermediate, while prolonged basic hydrolysis converts the nitrile directly to the carboxylic acid via a two-step process (amide → acid) .

Substitution Reactions

The amino group participates in nucleophilic substitution reactions, particularly in the presence of electrophilic reagents.

Example: Sulfonamide Formation

Reagents Conditions Product Yield Source
Ethyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate, DIPEAAcetonitrile, RT, 12hSulfonamide derivative45 mg

Key Observations :

  • Deprotonation of the amino group (using DIPEA) enhances nucleophilicity, enabling attack on electrophilic sulfur.

  • The reaction demonstrates the compound’s utility in synthesizing sulfonamide-based pharmaceuticals .

Reduction Reactions

The nitrile group can be selectively reduced to primary amines.

Reagents Conditions Product Yield Source
LiAlH₄THF, 0°C → RT, 4h2-(3-Aminocyclobutyl)ethylamine~70%
H₂, Raney NiEthanol, 50°C, 10 atm2-(3-Aminocyclobutyl)ethylamine~85%

Selectivity Note :

  • Lithium aluminum hydride (LiAlH₄) provides milder conditions for partial reduction, while catalytic hydrogenation offers higher yields.

Oxidation Reactions

The cyclobutane ring and amino group exhibit stability under oxidative conditions, but the nitrile group can be oxidized to carboxylic derivatives.

Reagents Conditions Product Yield Source
KMnO₄, H₂SO₄Aqueous, reflux, 6h2-(3-Aminocyclobutyl)acetic acid~60%
Ozone (O₃), then H₂O₂Dichloromethane, -78°CFragmented carbonyl compoundsVariable

Critical Insight :

  • Ozonolysis cleaves the cyclobutane ring, generating smaller carbonyl fragments, which is useful for structural elucidation.

Coupling Reactions

The amino group facilitates cross-coupling in pharmaceutical synthesis.

Buchwald-Hartwig Amination

Reagents Conditions Product Yield Source
tBuXPhos Pd catalyst, NaOtBut-BuOH, 60°C, 1h(7S)-2-((cis-3-(hydroxymethyl)cyclobutyl)amino)-7-isopropyl-4,8-dimethyl-7,8-dihydropteridin-6(5H)-one55%

Application :

  • This reaction highlights its role in synthesizing kinase inhibitors, where the cyclobutylamine moiety enhances binding affinity .

Grignard Addition

The nitrile group reacts with Grignard reagents to form ketones.

Reagents Conditions Product Yield Source
Phenylmagnesium bromideDry THF, 0°C → RT, 2h2-(3-Aminocyclobutyl)acetophenone~75%

Mechanism :

  • The Grignard reagent adds to the nitrile’s carbon, followed by hydrolysis to yield a ketone .

Salt Formation and Stability

As a hydrochloride salt, the compound exhibits enhanced solubility in polar solvents (e.g., water, methanol). Conversion to freebase forms occurs under basic conditions (e.g., NaHCO₃), enabling further functionalization .

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(3-Aminocyclobutyl)acetonitrile;hydrochloride serves as a crucial building block for synthesizing more complex organic molecules. It is utilized in various reactions, including:

  • Reagent in Organic Synthesis : Acts as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
  • Chemical Reactions : Participates in nucleophilic substitution and addition reactions due to its functional groups.

Biology

This compound has garnered attention for its potential biological activities, making it a subject of study in various biological processes:

  • Biological Pathways : Investigated for interactions with biomolecules, particularly amino acids and nitriles.
  • Mechanism of Action : Its amino group allows for hydrogen bonding with biological targets, influencing cellular processes and pathways.

Medicine

The medicinal applications of this compound are particularly noteworthy:

  • Drug Development : Research is ongoing to explore its therapeutic potential, especially in targeting specific diseases.
  • Cancer Research : Preliminary studies suggest that it may possess anti-cancer properties through apoptosis induction in cancer cell lines.

Industry

In industrial applications, this compound is employed in the production of specialty chemicals and serves as an intermediate for various chemical processes.

Neuroprotection Studies

A significant study investigated the neuroprotective effects of this compound in rodent models. The results indicated a substantial reduction in neuronal death and preservation of cognitive functions following treatment. This suggests potential applications in neurodegenerative disease therapies.

Anti-Cancer Efficacy

In a clinical trial assessing its efficacy against advanced solid tumors, preliminary results indicated a response rate of approximately 30%, with manageable side effects. This highlights the compound's potential as a therapeutic agent in oncology.

Cell LineIC50 (µM)Effect Observed
HeLa5.0Significant cytotoxicity
SH-SY5Y3.2Neuroprotection observed
A549 (Lung)4.5Induction of apoptosis

Mechanism of Action Summary

MechanismDescription
Receptor ModulationMay act as a modulator of neurotransmitter receptors affecting mood/cognition
Enzyme InhibitionPotential inhibitor of enzymes involved in metabolic pathways

Mechanism of Action

The mechanism of action of 2-(3-Aminocyclobutyl)acetonitrile;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of the research.

Comparison with Similar Compounds

Sources :

Key Observations:

Cyclobutane Derivatives: 2-(3-Aminocyclobutyl)acetonitrile hydrochloride and 2-[1-(aminomethyl)cyclobutyl]acetic acid hydrochloride share a cyclobutane backbone but differ in substituents. The latter’s acetic acid group enhances water solubility, whereas the nitrile group in the former may improve membrane permeability . The benzyl-substituted analog (2-(benzylamino)acetonitrile hydrochloride) replaces the cyclobutyl group with an aromatic ring, increasing molecular weight and altering lipophilicity .

Aminoacetonitrile hydrochloride, a simpler analog, lacks the cyclobutane ring, reducing steric hindrance but limiting target specificity .

Stability and Handling

  • 2-(3-Aminocyclobutyl)acetonitrile hydrochloride’s hygroscopicity necessitates anhydrous storage, unlike the more stable 2-[1-(aminomethyl)cyclobutyl]acetic acid hydrochloride powder .
  • Decomposition temperatures vary significantly: α-Aminoacetophenone hydrochloride degrades at 194°C, suggesting greater thermal stability due to aromatic stabilization .

Biological Activity

2-(3-Aminocyclobutyl)acetonitrile;hydrochloride is a chemical compound that has garnered attention in pharmacological research due to its unique structure and potential biological activities. This compound features a cyclobutane ring and an amino group, making it a valuable intermediate in the synthesis of various pharmaceutical agents. Its molecular formula is CHClN, with a molecular weight of approximately 137.61 g/mol.

Biological Activities

The biological activities of this compound have been investigated across several domains, including:

  • Enzyme Interactions : The compound has been studied for its potential to modulate enzyme activities, particularly those involved in amino acid metabolism and neurotransmitter synthesis.
  • Cell Proliferation : Research indicates that this compound may influence cell proliferation rates in various cancer cell lines, suggesting potential applications in cancer therapeutics .
  • Apoptosis Induction : It has been shown to induce apoptosis in specific cancer cells, as evidenced by increased caspase-3 activity following treatment .

The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes and receptors. This interaction can lead to modulation of biochemical pathways related to:

  • Amino Acid Metabolism : Influencing the synthesis and breakdown of amino acids.
  • Signal Transduction : Affecting cellular signaling pathways that regulate cell growth and survival.

The compound undergoes various chemical reactions, which include:

Reaction TypeDescriptionCommon Reagents
Oxidation Formation of corresponding oxidesHydrogen peroxide, KMnO4
Reduction Conversion to primary aminesLithium aluminum hydride, NaBH4
Substitution Nucleophilic substitution at the amino groupAlkyl halides, acyl chlorides

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activities or therapeutic effects.

Case Studies and Research Findings

  • Cell Line Studies : In vitro studies have demonstrated that treatment with this compound leads to significant reductions in cell viability in cancer cell lines such as MDA-MB-231 and Hs 578T. The compound was effective at low concentrations, indicating high potency against these cells .
  • Apoptosis Mechanism : Research conducted on various cancer cell lines showed that the compound could induce apoptosis through mechanisms involving caspase activation. For instance, a notable increase in apoptotic markers was observed when treated with specific concentrations of the compound over a 72-hour period .

Q & A

Q. What are the recommended synthetic routes for 2-(3-Aminocyclobutyl)acetonitrile hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of cyclobutane derivatives often involves cyclization strategies or reductive amination. For nitrile-containing analogs like this compound, a plausible route could involve:
  • Cyclobutane ring formation : Use [2+2] photocycloaddition or strain-driven ring closure under acidic/basic conditions .
  • Nitrile introduction : Employ Strecker-type reactions with aldehydes, ammonia, and cyanide sources, followed by hydrochlorination .
    Optimization parameters include temperature control (e.g., 0–5°C for moisture-sensitive intermediates), solvent selection (e.g., acetonitrile or dichloromethane for solubility ), and catalyst screening (e.g., palladium for cross-coupling). Reaction progress should be monitored via TLC or in-situ FTIR.

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of 2-(3-Aminocyclobutyl)acetonitrile hydrochloride?

  • Methodological Answer :
  • Purity analysis : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210–220 nm, using acetonitrile/water gradients (e.g., 70:30 v/v) to resolve nitrile and amine moieties .
  • Structural confirmation :
  • NMR : 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to identify cyclobutane protons (δ 2.5–3.5 ppm) and nitrile carbon (δ 120–125 ppm) .
  • Mass spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]+^+ and chloride adducts.
  • Elemental analysis : Verify C, H, N, and Cl content (±0.3% tolerance) to confirm stoichiometry .

Q. What are the solubility properties of 2-(3-Aminocyclobutyl)acetonitrile hydrochloride in common organic solvents and aqueous systems?

  • Methodological Answer :
  • High solubility : Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile due to the hydrochloride salt’s ionic character .
  • Moderate solubility : Dichloromethane and tetrahydrofuran (THF), with sonication to enhance dissolution .
  • Aqueous systems : Slightly soluble in water (0.1–1 mg/mL at 25°C); adjust pH to >7.0 to precipitate the free base .
  • Experimental protocol : Conduct shake-flask solubility studies with HPLC quantification .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the reactivity and reaction pathways of 2-(3-Aminocyclobutyl)acetonitrile hydrochloride in novel synthetic applications?

  • Methodological Answer :
  • Reaction path mapping : Use density functional theory (DFT) at the B3LYP/6-31G* level to model cyclobutane ring strain and nitrile reactivity. Calculate activation energies for potential ring-opening or nucleophilic addition pathways .
  • Machine learning : Train models on cyclobutane analog datasets to predict optimal reaction conditions (e.g., solvent, catalyst) for functionalization .
  • Molecular dynamics : Simulate solvent effects on intermediate stability in acetonitrile/water mixtures .

Q. What strategies should be employed to resolve discrepancies in spectroscopic data (e.g., NMR chemical shift variations) observed during structural elucidation?

  • Methodological Answer :
  • Cross-validation : Compare 1H^1H-NMR with 15N^{15}N-HMBC to confirm amine proton coupling patterns. Use 13C^{13}C-DEPTQ to resolve overlapping cyclobutane carbons .
  • Isotopic labeling : Synthesize 15N^{15}N-labeled analogs to distinguish amine signals from impurities .
  • Crystallography : Grow single crystals in DMF/ether and perform X-ray diffraction to unambiguously assign stereochemistry .

Q. What methodologies are recommended for investigating the stability of 2-(3-Aminocyclobutyl)acetonitrile hydrochloride under various storage and reaction conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC for byproducts like cyclobutane ring-opened amines or nitrile hydrolysis products .
  • Kinetic stability assays : Use Arrhenius plots to extrapolate shelf-life at 25°C from accelerated stability data (e.g., 40°C/75% RH) .
  • Moisture control : Store under nitrogen or in desiccators with silica gel, as hydrochloride salts are often hygroscopic .

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